molecular formula C11H10ClN3S B7731291 5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol

5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol

Cat. No.: B7731291
M. Wt: 251.74 g/mol
InChI Key: PDCUSSPUBSHCDY-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a 2-chlorophenyl group and a prop-2-enyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with propargyl bromide to introduce the prop-2-enyl group. The final step involves the cyclization of the intermediate with carbon disulfide to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of cell wall components in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol is unique due to the presence of both the 2-chlorophenyl and prop-2-enyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound for various applications .

Properties

IUPAC Name

5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c1-2-7-15-10(13-14-11(15)16)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCUSSPUBSHCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1S)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=NN=C1S)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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